molecular formula C7H10O4 B1283353 3-(Ethoxycarbonyl)but-3-enoic acid CAS No. 66261-38-9

3-(Ethoxycarbonyl)but-3-enoic acid

Cat. No.: B1283353
CAS No.: 66261-38-9
M. Wt: 158.15 g/mol
InChI Key: IZUVGRMMRWJVKU-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)but-3-enoic acid is an organic compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is characterized by the presence of an ethoxycarbonyl group attached to a but-3-enoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Ethoxycarbonyl)but-3-enoic acid can be synthesized through several synthetic routes. One common method involves the esterification of but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Ethoxycarbonyl)but-3-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release but-3-enoic acid, which can then participate in various biochemical reactions. The compound’s reactivity is influenced by the presence of the double bond and the carboxyl group, which can form hydrogen bonds and interact with enzymes and receptors.

Comparison with Similar Compounds

Uniqueness: 3-(Ethoxycarbonyl)but-3-enoic acid is unique due to the presence of both the ethoxycarbonyl and carboxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds.

Properties

IUPAC Name

3-ethoxycarbonylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVGRMMRWJVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565407
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3377-29-5, 66261-38-9
Record name 3-(Ethoxycarbonyl)-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)but-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 66261-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(ETHOXYCARBONYL)-3-BUTENOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereoisomers (E and Z) of the synthesized 4,4-diaryl-3-(ethoxycarbonyl)but-3-enoic acids in this research?

A1: The research paper highlights that the Stobbe condensation reaction used in the synthesis yields a mixture of E and Z isomers of 4,4-diaryl-3-(ethoxycarbonyl)but-3-enoic acids []. While the paper doesn't delve into the specific biological activity differences between these isomers, it acknowledges their presence. This is significant because different stereoisomers can exhibit varying pharmacological profiles, including differences in potency, target interaction, and even toxicity. Further research would be needed to isolate and characterize the individual isomers and assess their specific antimicrobial activities.

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